molecular formula C22H43NO3 B087610 2-Heptadecyl-2-oxazoline-4,4-dimethanol CAS No. 14466-50-3

2-Heptadecyl-2-oxazoline-4,4-dimethanol

Cat. No. B087610
CAS RN: 14466-50-3
M. Wt: 369.6 g/mol
InChI Key: FFJWPXULECNYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Heptadecyl-2-oxazoline-4,4-dimethanol (HDO) is a synthetic compound that has gained attention in the scientific community due to its unique properties and potential applications. HDO is a surfactant that is commonly used in various industries, including food, cosmetics, and pharmaceuticals. In recent years, HDO has also been studied extensively for its potential use in scientific research.

Mechanism Of Action

The mechanism of action of 2-Heptadecyl-2-oxazoline-4,4-dimethanol is not fully understood, but it is believed to interact with the lipid bilayer of cell membranes. 2-Heptadecyl-2-oxazoline-4,4-dimethanol has been shown to increase the fluidity of lipid membranes, which may affect the function of membrane-bound proteins.

Biochemical And Physiological Effects

2-Heptadecyl-2-oxazoline-4,4-dimethanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Heptadecyl-2-oxazoline-4,4-dimethanol can inhibit the growth of various bacteria and fungi. 2-Heptadecyl-2-oxazoline-4,4-dimethanol has also been shown to affect the function of membrane-bound proteins, including ion channels and transporters. In vivo studies have shown that 2-Heptadecyl-2-oxazoline-4,4-dimethanol can affect the lipid metabolism of animals, leading to changes in lipid levels in the blood and liver.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Heptadecyl-2-oxazoline-4,4-dimethanol in lab experiments is its ability to solubilize hydrophobic compounds, such as lipids and proteins. 2-Heptadecyl-2-oxazoline-4,4-dimethanol is also relatively non-toxic, making it a safe option for use in biological experiments. One limitation of using 2-Heptadecyl-2-oxazoline-4,4-dimethanol is its potential to interact with other compounds in complex ways, which may complicate data interpretation.

Future Directions

There are several potential future directions for research on 2-Heptadecyl-2-oxazoline-4,4-dimethanol. One area of interest is the development of new antibiotics based on the antimicrobial properties of 2-Heptadecyl-2-oxazoline-4,4-dimethanol. Another area of interest is the study of 2-Heptadecyl-2-oxazoline-4,4-dimethanol's effects on lipid metabolism and its potential use in the treatment of metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Heptadecyl-2-oxazoline-4,4-dimethanol and its effects on membrane-bound proteins.

Synthesis Methods

2-Heptadecyl-2-oxazoline-4,4-dimethanol can be synthesized through a series of chemical reactions. The most common method involves the reaction of heptadecanoic acid with ethylenediamine to produce heptadecyl-2-oxazoline. This intermediate is then further reacted with formaldehyde to produce 2-Heptadecyl-2-oxazoline-4,4-dimethanol. The synthesis of 2-Heptadecyl-2-oxazoline-4,4-dimethanol can be optimized by adjusting the reaction conditions, such as temperature and reactant concentrations.

Scientific Research Applications

2-Heptadecyl-2-oxazoline-4,4-dimethanol has been used in various scientific research applications, including as a surfactant in the preparation of nanoparticles and in the study of protein-lipid interactions. 2-Heptadecyl-2-oxazoline-4,4-dimethanol has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

properties

CAS RN

14466-50-3

Product Name

2-Heptadecyl-2-oxazoline-4,4-dimethanol

Molecular Formula

C22H43NO3

Molecular Weight

369.6 g/mol

IUPAC Name

[2-heptadecyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-23-22(18-24,19-25)20-26-21/h24-25H,2-20H2,1H3

InChI Key

FFJWPXULECNYBC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO

Other CAS RN

14466-50-3

Origin of Product

United States

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